molecular formula C9H18ClN3O2 B1420228 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1181458-30-9

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

Cat. No.: B1420228
CAS No.: 1181458-30-9
M. Wt: 235.71 g/mol
InChI Key: BDHVFBIMIAINAC-UHFFFAOYSA-N
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Description

2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a piperazine ring substituted at the acetamide carbonyl group and an isopropylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHVFBIMIAINAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride, also known as its hydrochloride form, is a synthetic compound that incorporates a piperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

The compound has a molecular formula of C9H18ClN3O2C_9H_{18}ClN_3O_2 and a molecular weight of 235.71 g/mol. Its unique structure features a carbonyl group adjacent to a piperazine ring and an isopropyl substituent on the nitrogen atom, which influences its biological interactions and efficacy.

PropertyValue
CAS Number1181458-30-9
Molecular FormulaC9H18ClN3O2
Molecular Weight235.71 g/mol
InChI KeyBDHVFBIMIAINAC-UHFFFAOYSA-N

Biological Activity

Research indicates that derivatives of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that this compound exhibits moderate activity against various strains of bacteria. Notably, it has been observed to be more effective against gram-positive organisms compared to gram-negative ones. The presence of the piperazine moiety is crucial for enhancing the antibacterial activity of the compound.

Table 1: Antibacterial Activity of 2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide Hydrochloride

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Streptococcus pneumoniaeModerate

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.

Case Study: Apoptosis Induction in Cancer Cells
In a study involving MV4-11 leukemia cells, treatment with 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride resulted in:

  • Increased caspase 3/7 activity.
  • A significant reduction in cell viability.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperazineHeterocyclic amineBasic structure
N-(propanoyl)piperazineAcylated piperazineLower antibacterial activity
4-Amino-N-(propanoyl)piperidineSimilar acyclic structureVariable activity

Scientific Research Applications

Antibacterial Activity

Research indicates that 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The presence of the piperazine moiety enhances its effectiveness.

Table 1: Antibacterial Activity

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Streptococcus pneumoniaeModerate

Antifungal Activity

The compound also demonstrates antifungal properties. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. This activity is particularly noted against pathogenic fungi.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines by activating caspases.

Case Study: Apoptosis Induction in MV4-11 Leukemia Cells

In a study involving MV4-11 leukemia cells, treatment with 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride resulted in:

  • Increased caspase 3/7 activity.
  • A significant reduction in cell viability.

These findings suggest that the compound may serve as a promising lead candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies reveal that modifications to these structural components can enhance or diminish activity.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperazineHeterocyclic amineBasic structure
N-(propanoyl)piperazineAcylated piperazineLower antibacterial activity
4-Amino-N-(propanoyl)piperidineSimilar acyclic structureVariable activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperazine-acetamide derivatives, focusing on substituents, molecular properties, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride (Target) Piperazin-1-yl, isopropyl C₉H₁₇ClN₃O₂ 246.71 Potential CNS applications (inferred)
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride Ethyl ester, piperazin-1-yl C₈H₁₅ClN₂O₃ 222.67 Intermediate for drug synthesis
N-(1-oxo-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-yl)benzamide Trifluoromethylphenyl, benzamide C₂₁H₂₂F₃N₃O₂ 405.42 Antiseizure and antinociceptive activity
2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide Quinoline-formyl, isopropyl C₂₀H₂₅N₃O₂ 363.44 Not reported (structural analog)
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole, nitrophenyl C₁₉H₁₈N₄O₄ 378.38 Antimicrobial and insecticidal activity

Key Observations:

Structural Variations: The target compound lacks aromatic substituents on the piperazine ring, unlike the trifluoromethylphenyl and quinoline derivatives in . This may reduce its lipophilicity compared to aromatic analogs but improve metabolic stability. The ethyl ester analog serves as a precursor for prodrugs, whereas the target’s isopropyl group may enhance binding to hydrophobic pockets in biological targets.

Pharmacological Implications: Antiseizure Activity: The trifluoromethylphenyl-benzamide derivative showed efficacy in preclinical models, suggesting that electron-withdrawing substituents on the aryl group enhance activity. The target compound’s simpler structure may require functionalization for similar effects. Antimicrobial Potential: Pyrazole-acetamide hybrids demonstrate that heterocyclic substituents (e.g., pyrazole) are critical for antimicrobial action.

Synthetic Routes :

  • The target compound can be synthesized via coupling of piperazine with activated 2-oxoacetamide intermediates, analogous to methods described for compound 30 in .
  • Hydrochloride salt formation, as seen in , is standard for improving crystallinity and bioavailability.

Preparation Methods

Synthesis via Nucleophilic Substitution and Amidation

Step 1: Synthesis of the acetamide intermediate

  • React chloroacetyl chloride with propan-2-amine in the presence of a base such as triethylamine or pyridine.
  • This yields the corresponding acetamide with a free amino group.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Acylation Chloroacetyl chloride, propan-2-amine Pyridine or TEA 0–25°C Control exotherm, ensure complete conversion
Nucleophilic substitution Piperazine DMF or DMA Reflux (~80°C) Use inert atmosphere to prevent oxidation
Alkylation Isopropyl halide Acetone or acetonitrile Reflux Excess halide may be used for complete alkylation
Salt formation HCl in water or ethanol Room temperature - Precipitate and filter the hydrochloride salt

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Advantages Limitations
Nucleophilic substitution & amidation Chloroacetyl chloride, piperazine, isopropyl halide Pyridine, DMF 0–80°C High purity, scalable Multiple steps, requires purification
Direct coupling Piperazine derivatives, coupling agents DMF, DCC/EDC Reflux Fewer steps Protecting groups may be needed

Research Findings and Notes

  • The synthesis pathway involving piperazine and acetamide precursors is well-documented for similar compounds, with modifications to optimize yield and purity.
  • Patent literature indicates the use of reactive acyl chlorides and alkyl halides for efficient functionalization.
  • Safety considerations include handling of chloroacetyl chloride and halogenated reagents , requiring appropriate protective equipment and ventilation.
  • The hydrochloride salt is typically obtained by acidification of the free base with hydrochloric acid in an aqueous medium, followed by filtration and drying.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step organic reaction pathway:

Core Acetamide Formation : React piperazine with an activated carbonyl derivative (e.g., chloroacetyl chloride) to form the 2-oxo-piperazin-1-yl intermediate.

Amidation : Introduce the isopropylamine moiety via nucleophilic acyl substitution under inert conditions (e.g., dry THF, 0–5°C).

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Key Considerations :

  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients).
  • Monitor reaction progress using TLC or LC-MS.
  • Characterization via elemental analysis (C, H, N), NMR (¹H/¹³C), and IR spectroscopy to confirm structural integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and computational methods ensures rigorous characterization:

  • Elemental Analysis : Verify empirical formula (e.g., C₉H₁₇ClN₃O₂).
  • Spectral Analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbonyl signals (δ 165–175 ppm).
    • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure for salt forms (e.g., hydrochloride) to assess hydrogen bonding and packing .
  • DFT Calculations : Validate electronic properties and optimize geometry for comparison with experimental data .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Adhere to OSHA and GHS guidelines for acetamide derivatives:

  • Personal Protective Equipment (PPE) :
    • Gloves (nitrile), lab coat, and safety goggles.
    • Use fume hoods for weighing and synthesis.
  • First Aid :
    • Skin contact: Wash with soap/water; seek medical attention for irritation.
    • Inhalation: Move to fresh air; administer oxygen if necessary.
  • Storage : In airtight containers, away from moisture and oxidizers, at 2–8°C .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:
Antimicrobial Screening :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Compare activity to standards like ampicillin .
  • Fungal Assays : Screen against C. albicans and A. flavus via agar diffusion.
    DNA Binding Studies :
  • UV-Vis Titration : Monitor hypochromicity upon interaction with calf thymus DNA.
  • Fluorescence Quenching : Use ethidium bromide displacement to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

Advanced: How can computational methods enhance research on this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • *DFT (B3LYP/6-31G)**: Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict reactivity.
    • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • Reaction Path Prediction :
    • Use ICReDD’s workflow to integrate computational screening (e.g., transition state analysis) with experimental validation, reducing trial-and-error approaches .

Advanced: How should researchers resolve contradictions in pharmacological data?

Methodological Answer:

  • Orthogonal Validation :
    • Cross-check MIC results with time-kill assays or biofilm inhibition studies.
    • Compare DNA binding data across multiple techniques (e.g., UV-Vis vs. circular dichroism).
  • Structural Analog Comparison :
    • Benchmark against piperazine/acetamide derivatives (e.g., piracetam analogs) to identify structure-activity trends.
    • Adjust substituents (e.g., halogenation) to modulate bioavailability and potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride

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